2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone
CAS No.: 774-29-8
Cat. No.: VC18757204
Molecular Formula: C8H4Cl2F2O
Molecular Weight: 225.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 774-29-8 |
|---|---|
| Molecular Formula | C8H4Cl2F2O |
| Molecular Weight | 225.02 g/mol |
| IUPAC Name | 2-chloro-1-(4-chlorophenyl)-2,2-difluoroethanone |
| Standard InChI | InChI=1S/C8H4Cl2F2O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H |
| Standard InChI Key | ZMCFDDNVCUMJHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C(F)(F)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a central ethanone backbone substituted with two fluorine atoms, one chlorine atom, and a 4-chlorophenyl group. This arrangement creates a highly polarized carbonyl group, enhancing its electrophilicity. The IUPAC name 2-chloro-1-(4-chlorophenyl)-2,2-difluoroethanone reflects the positions of the halogens: chlorine at the second carbon and fluorine atoms at the second and second positions.
The canonical SMILES representation illustrates the connectivity of atoms, while the InChIKey provides a unique identifier for computational studies.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 225.02 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | 1.56 g/cm³ (estimated) | |
| Solubility | Low in water, high in organics |
The electron-withdrawing effects of the chlorine and fluorine atoms reduce electron density at the carbonyl carbon, making it reactive toward nucleophiles.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthesis route involves the reaction of 4-chlorophenylmagnesium bromide with difluoroacetyl chloride in anhydrous tetrahydrofuran (THF) at −78°C. This method yields the compound with approximately 72% efficiency after purification via column chromatography.
Alternative approaches include the decarboxylative halogenation of 4-chlorophenylacetic acid derivatives using sulfur tetrafluoride () .
Industrial Production
Industrial processes employ continuous-flow reactors to enhance yield and safety. For example, a 2024 protocol from VulcanChem describes a gas-phase reaction between 4-chlorotoluene and chlorine trifluoride () at 250°C, achieving 85% conversion. Catalytic systems using zeolites or metal-organic frameworks (MOFs) further optimize selectivity.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The carbonyl group undergoes nucleophilic attack by amines, alcohols, and thiols. For instance, reaction with aniline produces 2-chloro-2,2-difluoro-1-(4-chlorophenyl)ethyl phenylamine, a precursor to antifungal agents.
Difluorocarbene Generation
As demonstrated in a 2006 study, the compound serves as a difluorocarbene reagent when treated with potassium hydroxide. This reaction facilitates the synthesis of aryl difluoromethyl ethers, critical in agrochemical design :
Photochemical Behavior
UV irradiation induces homolytic cleavage of the C-Cl bond, generating free radicals useful in polymerization initiators.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s reactivity enables its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, coupling with indole derivatives produces analogs of celecoxib with enhanced COX-2 selectivity.
Agrochemical Development
In agrochemistry, it acts as a building block for herbicides and insecticides. A 2024 patent describes its role in creating derivatives that inhibit acetyl-CoA carboxylase in weeds.
Materials Science
Incorporated into polymers, the compound improves flame retardancy due to chlorine and fluorine’s synergistic effects. A study by EvitaChem (2025) reports a 40% reduction in peak heat release rate when used as a polyurethane additive.
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